molecular formula C24H34O4 B123747 [(8R,9S,10R,13S,14S,17R)-17-acetyl-3-methoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate CAS No. 1054-64-4

[(8R,9S,10R,13S,14S,17R)-17-acetyl-3-methoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate

Cat. No. B123747
CAS RN: 1054-64-4
M. Wt: 386.5 g/mol
InChI Key: RXOKKASEHMRJLZ-CKOZHMEPSA-N
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Description

The compound of interest, [(8R,9S,10R,13S,14S,17R)-17-acetyl-3-methoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate, is a derivative of cyclopenta[a]phenanthrene, which is a polycyclic aromatic hydrocarbon with potential carcinogenic properties. The compound's structure suggests it is a complex molecule with multiple chiral centers, an acetyl group, and a methoxy group, indicating it may have biological activity or could be used in the synthesis of other compounds with pharmacological interest.

Synthesis Analysis

The synthesis of related cyclopenta[a]phenanthrenes has been achieved through various methods. For instance, 17-ketones have been synthesized by the Stobbe condensation from appropriately substituted naphthalenes or tetralones . Another approach involves starting from testosterone or a multi-stage synthesis from substituted naphthalenes to prepare derivatives like 15,16-dihydro-1-methylcyclopenta[a]phenanthren-17-one . Additionally, metabolites of 16,17-dihydro-11-methoxycyclopenta[a]phenanthrene have been synthesized, which could provide insights into the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of cyclopenta[a]phenanthrene derivatives is characterized by multiple chiral centers and functional groups that can influence the molecule's reactivity and interaction with biological targets. The presence of methoxy and acetyl groups in the compound suggests potential sites for further chemical modifications or interactions with enzymes during metabolic processes .

Chemical Reactions Analysis

The chemical reactivity of cyclopenta[a]phenanthrene derivatives can be explored through various reactions. For example, Friedel–Crafts acetylations of methoxy-4H-cyclopenta[def]phenanthrenes have been studied, yielding different acetyl derivatives depending on the position of the methoxy group . This information could be useful in predicting the reactivity of the acetyl group in the compound of interest. Moreover, the Diels–Alder reaction has been employed to create complex structures such as 3-methoxy-16-nitro-14,17-ethenoestra-1,3,5(10)-trien-17β-yl acetate, which can undergo further transformations, including sigmatropic rearrangements and cleavage reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopenta[a]phenanthrene derivatives are influenced by their molecular structure. The presence of hydroxy groups, as seen in monohydroxy metabolites of related compounds, can affect the solubility and potential for further oxidation or conjugation during metabolism . The compound's chiral centers also imply that it may exist in multiple stereoisomeric forms, which could have different biological activities or pharmacokinetic profiles.

Scientific Research Applications

Research Applications of Steroid Analogues

Biological Activity and Mechanistic Studies

Compounds with structures similar to the one mentioned often serve as key subjects in studies aiming to understand biological activity at the molecular level. For example, abiraterone acetate, a structurally related compound, is used in cancer research, specifically targeting prostate cancer mechanisms by inhibiting cytochrome P450 enzymes critical for androgen biosynthesis. Such research not only elucidates the biochemical pathways involved in disease progression but also helps in the identification of potential therapeutic targets (Sheridan M. Hoy, 2013).

Environmental Impact Studies

Another area of application involves the assessment of environmental impacts of steroid analogues, such as the effects of trenbolone acetate metabolites in aquatic environments. These studies focus on understanding how such compounds, often used as growth enhancers in livestock, affect non-target organisms in the ecosystem, highlighting the potential risks to aquatic animals from endocrine-disrupting chemicals (G. Ankley et al., 2018).

Pharmacokinetics and Metabolism

Research on compounds like the one often extends to pharmacokinetic studies, investigating how these substances are absorbed, distributed, metabolized, and excreted in the body. This information is crucial for drug development, as it influences dosing regimens and safety profiles. Studies on similar compounds help in understanding the metabolism pathways and potential interactions with other drugs or substances (Mohammad Qutob et al., 2022).

Toxicology and Safety Evaluation

A significant portion of research involving steroid analogues revolves around evaluating their safety and potential toxicological effects. This includes studies conducted in various models to assess the acute and chronic impacts on health, contributing to regulatory assessments and the safe use of these compounds in clinical and non-clinical settings (T. Hutchinson et al., 2006).

properties

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-3-methoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O4/c1-15(25)24(28-16(2)26)13-10-21-19-7-6-17-14-18(27-5)8-11-22(17,3)20(19)9-12-23(21,24)4/h6,14,19-21H,7-13H2,1-5H3/t19-,20+,21+,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOKKASEHMRJLZ-CKOZHMEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=C4)OC)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-3-methoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate

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